molecular formula C8H14N2O B13868723 1-Cyclobutyl-piperazin-2-one

1-Cyclobutyl-piperazin-2-one

Cat. No.: B13868723
M. Wt: 154.21 g/mol
InChI Key: KJEJPGGTUMAATR-UHFFFAOYSA-N
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Description

1-cyclobutylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring with a cyclobutyl group attached to one of the nitrogen atoms. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, aldehydes, isocyanides, and carboxylic acids .

Industrial Production Methods

Industrial production of 1-cyclobutylpiperazin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclobutylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-cyclobutylpiperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclobutylpiperazin-2-one is unique due to the presence of both the piperazine ring and the cyclobutyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-cyclobutylpiperazin-2-one

InChI

InChI=1S/C8H14N2O/c11-8-6-9-4-5-10(8)7-2-1-3-7/h7,9H,1-6H2

InChI Key

KJEJPGGTUMAATR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCNCC2=O

Origin of Product

United States

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